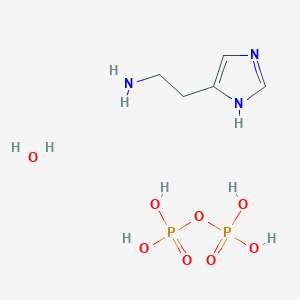
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a substituted phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via thiation reactions using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Substitution with the Phenyl Group: The phenyl group can be introduced through alkylation or acylation reactions using suitable phenyl derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can interact with biological thiols, while the pyrimidinone core can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidinone derivatives and thioxo-substituted heterocycles. Compared to these compounds, 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Some similar compounds include:
- 4(1H)-Pyrimidinone, tetrahydro-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-phenyl-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-(4-methoxyphenyl)-2-thioxo-
These compounds share structural similarities but differ in their substitution patterns, which can lead to differences in their properties and applications.
Propriétés
Numéro CAS |
88655-33-8 |
|---|---|
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
1-[2-(4-methoxy-3-methylphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2O2S/c1-10-9-11(3-4-12(10)18-2)5-7-16-8-6-13(17)15-14(16)19/h3-4,9H,5-8H2,1-2H3,(H,15,17,19) |
Clé InChI |
JFSBQABSAAAMOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCN2CCC(=O)NC2=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


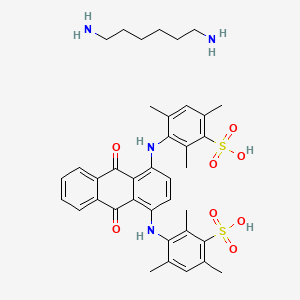
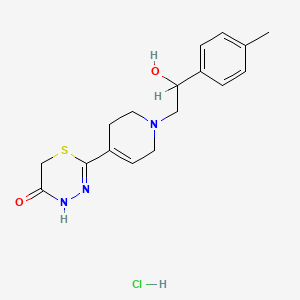
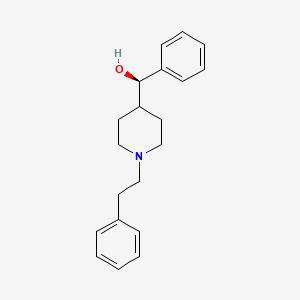
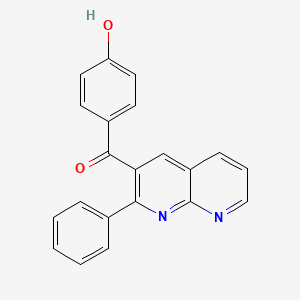

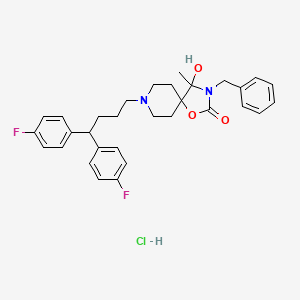
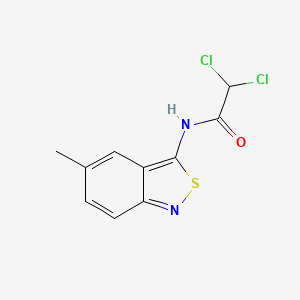
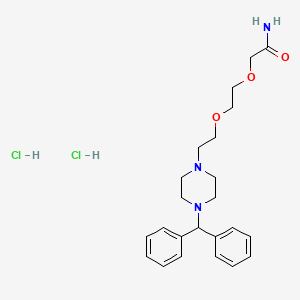
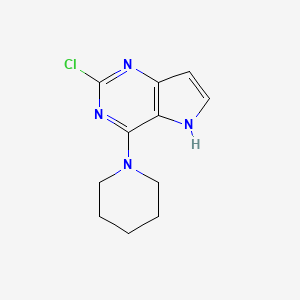
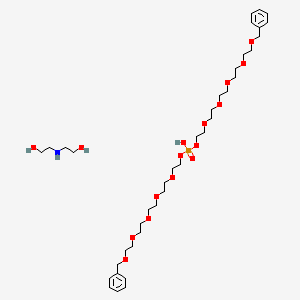

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
